molecular formula C15H19N3O3S B328518 5-[[5-(Diethylamino)-2-furanyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

5-[[5-(Diethylamino)-2-furanyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B328518
M. Wt: 321.4 g/mol
InChI Key: PRJQIMOPFUKMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[5-(diethylamino)-2-furanyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a member of barbiturates.

Scientific Research Applications

Crystal Structure and Molecular Interactions

The crystal structure of compounds closely related to 5-[[5-(Diethylamino)-2-furanyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione has been studied extensively. For instance, the crystal structure of a related compound, 5-[4-(diethylamino)phenylmethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, was determined, revealing that the absence of hydrogen-bond donors leads to crystal packing being controlled primarily by van der Waals forces and weak C—H⋯O interactions, which associate the molecules in dimers (Stepina et al., 2015).

Chemical Reactions and Derivative Formation

The compound and its analogs undergo various chemical reactions to form different derivatives, providing insights into their reactivity and potential applications in organic synthesis. For example:

  • Ring Opening Reactions

    The compound 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione and its reactions with cyclic secondary amines have been studied, leading to the formation of a variety of derivatives. The use of an excess amine in reaction yielded unexpected derivatives, indicating a rich chemistry that could be harnessed for synthesizing novel organic compounds (Šafár̆ et al., 2000).

  • Reactions with Primary and Secondary Alkylamines

    The interactions of similar compounds with primary and secondary alkylamines have been explored, producing a range of derivatives with interesting structural features and potential uses in further chemical synthesis (Jeon & Kim, 2000).

Synthesis and Structural Analysis

Studies have also delved into the synthesis of derivatives of these compounds and their structural analysis, providing a basis for understanding their potential applications in various scientific fields:

  • Synthesis and Reaction Studies

    The synthesis and reactions of derivatives of the compound, such as 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, have been documented, along with discussions on their crystal structures (Al-Sheikh et al., 2009).

  • Crystallographic Analysis

    Detailed crystallographic analysis of related compounds provides insights into their molecular structures and the types of interactions that stabilize their crystal forms. For instance, studies on 2,2-dimethyl-5-[(2-metylhydrazinyl)methylidene-1,3-dioxan-4,6-dione offered detailed insights into its crystal structure and the molecular interactions within (Moncol’ et al., 2014).

Properties

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C15H19N3O3S/c1-5-18(6-2)12-8-7-10(21-12)9-11-13(19)16(3)15(22)17(4)14(11)20/h7-9H,5-6H2,1-4H3

InChI Key

PRJQIMOPFUKMQG-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(O1)C=C2C(=O)N(C(=S)N(C2=O)C)C

Canonical SMILES

CCN(CC)C1=CC=C(O1)C=C2C(=O)N(C(=S)N(C2=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[[5-(Diethylamino)-2-furanyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
Reactant of Route 2
5-[[5-(Diethylamino)-2-furanyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 3
5-[[5-(Diethylamino)-2-furanyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 4
5-[[5-(Diethylamino)-2-furanyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 5
Reactant of Route 5
5-[[5-(Diethylamino)-2-furanyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 6
5-[[5-(Diethylamino)-2-furanyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

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